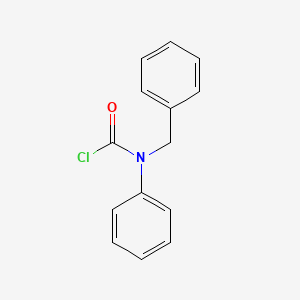
(4-(Dimethylamino)pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Dimethylamino)pyridin-3-yl)methanol is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 4-position and a methanol group at the 3-position. This compound is of significant interest due to its enhanced basicity and nucleophilicity compared to pyridine, making it a valuable catalyst in various organic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)pyridin-3-yl)methanol typically involves the following steps:
Oxidation of Pyridine: Pyridine is first oxidized to form a 4-pyridylpyridinium cation.
Reaction with Dimethylamine: The 4-pyridylpyridinium cation then reacts with dimethylamine to yield 4-Dimethylaminopyridine.
Introduction of Methanol Group:
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method, which involves the quaternization of 4-cyanopyridine with acrylic acid, followed by reaction with an amination reagent and neutralization of the acid in the presence of a pH regulator . This method is efficient, yielding high-purity products suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Dimethylamino)pyridin-3-yl)methanol undergoes various types of reactions, including:
Oxidation: Selective oxidation of methyl aromatics with molecular oxygen.
Reduction: Reduction reactions involving the methanol group.
Substitution: Nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Molecular oxygen and benzyl bromide as catalysts.
Reduction: Common reducing agents such as lithium aluminum hydride.
Substitution: Reagents like acetic anhydride and acetyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Oxygenated aromatic chemicals.
Reduction: Corresponding alcohols or amines.
Substitution: Acetylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(Dimethylamino)pyridin-3-yl)methanol is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a nucleophilic catalyst in esterifications, hydrosilylations, and the Baylis-Hillman reaction.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of (4-(Dimethylamino)pyridin-3-yl)methanol involves its role as a nucleophilic catalyst. The compound forms an ion pair with acetic anhydride, which then reacts with alcohols to form esters. The acetate acts as a base to remove the proton from the alcohol, facilitating nucleophilic addition to the activated acylpyridinium . This process enhances the efficiency of esterification and other nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine: Lacks the methanol group, making it less versatile in certain reactions.
4-Carboxypyridine: Contains a carboxyl group instead of a dimethylamino group, resulting in different reactivity.
4-Cyanopyridine: Features a cyano group, which alters its nucleophilicity and basicity.
Uniqueness
(4-(Dimethylamino)pyridin-3-yl)methanol is unique due to the presence of both a dimethylamino group and a methanol group, which enhances its nucleophilicity and allows it to participate in a wider range of reactions compared to its analogues. This dual functionality makes it a highly valuable compound in both academic research and industrial applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
[4-(dimethylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-3-4-9-5-7(8)6-11/h3-5,11H,6H2,1-2H3 |
InChI-Schlüssel |
OUHWNIORILSMOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=NC=C1)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methanamine hydrochloride](/img/structure/B8721312.png)
![1-[2-(1,1,2,2-Tetramethyl-1-silapropoxy)ethyl]indole-6-ylamine](/img/structure/B8721320.png)











